molecular formula C7H8BrN3O3 B7814174 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone

2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone

Cat. No.: B7814174
M. Wt: 262.06 g/mol
InChI Key: ZSCMSZCQGHZSRS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a nitro group, and two methyl groups attached to the pyrazole ring, along with an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone typically involves the bromination of 1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methyl groups attached to the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Reduction: 2-Amino-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Scientific Research Applications

2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,4-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
  • 2-Bromo-1-(2,5-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
  • 2-Bromo-1-(2,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-ethanone

Uniqueness

2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is unique due to the specific positioning of the bromine, nitro, and methyl groups on the pyrazole ring This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

2-bromo-1-(2,5-dimethyl-4-nitropyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O3/c1-4-6(11(13)14)7(5(12)3-8)10(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCMSZCQGHZSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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